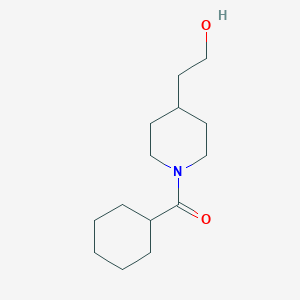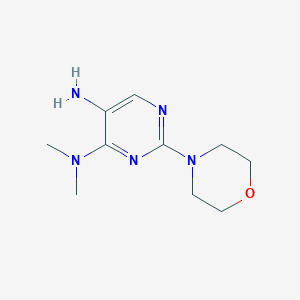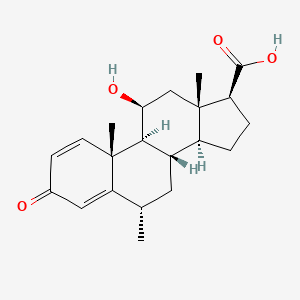
20-Carboxymethylprednisolone
描述
20-Carboxymethylprednisolone is a synthetic glucocorticoid derived from methylprednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a part of the corticosteroid family, which is known for its role in regulating various physiological processes, including metabolism and immune response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-Carboxymethylprednisolone typically involves the microbial transformation of prednisolone. One common method is the hydroxylation of prednisolone at the 20 position using Streptomyces roseochromogenes TS79 . The reaction conditions include dissolving prednisolone in dimethyl sulfoxide (DMSO) and incubating with the microbial culture for 24 hours. The conversion rate can reach up to 95.1% under optimized conditions .
Industrial Production Methods
Industrial production of corticosteroids, including this compound, often starts with sapogenins such as diosgenin. The process involves a combination of chemical and biotechnological steps, including hydroxylation and dehydrogenation . These methods have been refined over the years to improve yield and efficiency.
化学反应分析
Types of Reactions
20-Carboxymethylprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20β-hydroxy prednisolone.
Reduction: Reduction of prednisone acetate to prednisolone using KBH4 and NaNO2.
Substitution: Various substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Streptomyces roseochromogenes TS79 in DMSO.
Reduction: KBH4 and NaNO2.
Major Products
20β-Hydroxy prednisolone: Formed through microbial hydroxylation.
Prednisolone: Formed through reduction of prednisone acetate.
科学研究应用
20-Carboxymethylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical ingredients and precursors.
作用机制
20-Carboxymethylprednisolone exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This binding results in the activation or repression of various proteins, including cytokines, chemokines, and inflammatory enzymes . The compound’s anti-inflammatory and immunosuppressive effects are mediated through these genomic mechanisms .
相似化合物的比较
Similar Compounds
Methylprednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
20-Carboxymethylprednisolone is unique due to its specific hydroxylation at the 20 position, which can enhance its bioactivity and reduce side effects compared to other glucocorticoids . This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties.
属性
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-11-8-13-14-4-5-15(19(24)25)21(14,3)10-17(23)18(13)20(2)7-6-12(22)9-16(11)20/h6-7,9,11,13-15,17-18,23H,4-5,8,10H2,1-3H3,(H,24,25)/t11-,13-,14-,15+,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBRKPUEHFORFL-RSORPYMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229019-44-7 | |
| Record name | 11beta-Hydroxy-6alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229019447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11.BETA.-HYDROXY-6.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3082IBD9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)
![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)
![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)
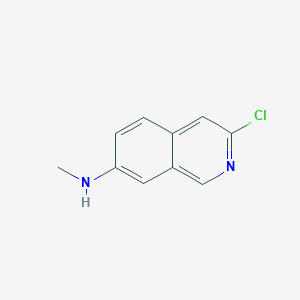

![7-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1435128.png)
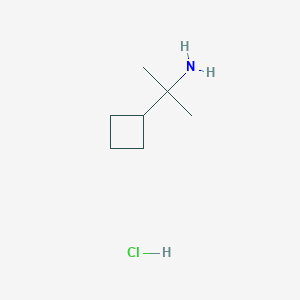
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)
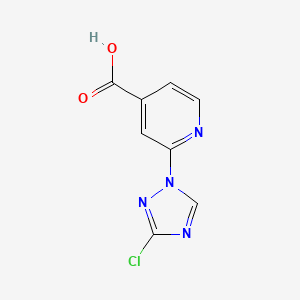
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)
